4-Hydroxy-cinnamanilide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H13NO2/c17-14-9-6-12(7-10-14)8-11-15(18)16-13-4-2-1-3-5-13/h1-11,17H,(H,16,18)/b11-8+ |
InChI Key |
YAGRPHZXEPGAOZ-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Contextualization Within the Broader Class of Cinnamanilides and Cinnamoyl Derivatives
4-Hydroxy-cinnamanilide belongs to the extensive family of cinnamoyl derivatives, which are characterized by a phenylpropanoid backbone. This core structure, derived from the amino acid phenylalanine via the shikimic acid pathway, is prevalent in numerous natural products. Cinnamanilides are a specific subset of this class, distinguished by the presence of an amide linkage between the cinnamic acid backbone and an aniline (B41778) moiety.
The parent compound, cinnamic acid, and its derivatives have been the subject of considerable research, leading to the development of compounds with a wide range of applications. rsdjournal.org These include roles as antioxidants, anti-inflammatory agents, and even in the design of novel therapeutics for complex diseases. rsdjournal.orgresearchgate.net The versatility of the cinnamoyl scaffold allows for extensive chemical modification at various positions, including the phenyl ring and the acrylic acid moiety, enabling the fine-tuning of its physicochemical and biological properties.
Overview of Historical Research Trajectories for Hydroxylated Cinnamoyl Scaffolds
The investigation of hydroxylated cinnamoyl scaffolds has a rich history rooted in the study of natural products. Many biologically active compounds isolated from plants feature hydroxyl groups on the phenyl ring of the cinnamoyl core. These hydroxyl groups are often key to the compound's antioxidant properties and its ability to interact with biological targets.
Historically, research has focused on naturally occurring hydroxycinnamic acids such as p-coumaric acid (4-hydroxycinnamic acid), caffeic acid (3,4-dihydroxycinnamic acid), and ferulic acid (4-hydroxy-3-methoxycinnamic acid). These compounds are known for their potent antioxidant and radical scavenging activities. Studies have demonstrated that the number and position of hydroxyl groups on the phenyl ring directly correlate with these properties.
The exploration of synthetic hydroxylated cinnamoyl derivatives has been a logical progression, aiming to build upon the favorable characteristics of their natural counterparts. Researchers have synthesized and evaluated a variety of hydroxylated cinnamamides and related structures, revealing a range of biological effects. For instance, a study on 4-hydroxycinnamamides highlighted their potential as antioxidants and neuroprotective agents. nih.gov This research demonstrated that the presence of the 4-hydroxy group was a key contributor to the observed activities. nih.gov
Rationale for Focused Investigation of the 4 Hydroxy Moiety in Cinnamanilide Systems
Established Reaction Pathways for Cinnamanilide Synthesis
The construction of the core cinnamanilide structure relies on robust and well-documented reaction pathways that ensure the efficient formation of the essential cinnamoyl-anilide linkage and allow for the introduction of various functional groups onto the aromatic rings.
The cornerstone of cinnamanilide synthesis is the amidation reaction, which forms the amide bond between a cinnamic acid derivative and an aniline (B41778). Several methods have been developed to facilitate this transformation efficiently.
A primary strategy involves the activation of the carboxylic acid group of cinnamic acid to make it more susceptible to nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride. Reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃) are employed to generate the cinnamoyl chloride in situ, which then readily reacts with an aniline. beilstein-journals.orgmdpi.com
Alternatively, a wide array of coupling reagents are used to promote the direct condensation of the carboxylic acid and amine, avoiding the need to isolate a reactive intermediate. These reagents activate the carboxyl group, facilitating the formation of the amide bond under milder conditions. Common coupling agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often used in both traditional and continuous flow synthesis. beilstein-journals.organalis.com.my Boric acid has also been demonstrated as an effective catalyst for the direct amidation of cinnamic acid. researchgate.net One-pot oxidative amidation procedures, starting from the corresponding aldehyde, have also been developed, offering an alternative route to the amide bond. nih.gov
| Coupling Reagent/Method | Description | Reference |
| PCl₃ / POCl₃ | Converts cinnamic acid to the highly reactive cinnamoyl chloride intermediate for subsequent reaction with aniline. | beilstein-journals.orgmdpi.com |
| EDC·HCl | A water-soluble carbodiimide (B86325) that facilitates the direct coupling of cinnamic acid and anilines under mild conditions. | beilstein-journals.organalis.com.my |
| Boric Acid | Acts as a catalyst for the direct amidation reaction between cinnamic acid and amines. | researchgate.net |
| PPh₃/I₂ | A reagent system used for the amidation of cinnamic acid. | beilstein-journals.org |
| Oxidative Amidation | A one-pot procedure starting from an aldehyde, which is oxidized in situ to a reactive acylating agent that then reacts with an amine. | nih.gov |
The functionalization of the two aromatic rings—the phenyl ring of the cinnamoyl group and the anilide phenyl ring—is crucial for tuning the molecule's properties. Cross-coupling reactions are a powerful tool for this purpose, enabling the formation of new carbon-carbon bonds to attach various aromatic groups. beilstein-journals.org
A key strategy for building the substituted cinnamoyl portion involves the oxidative Heck reaction. This method allows for the arylation of olefins like acrolein with various arylboronic acids. nih.gov This approach is particularly useful for synthesizing a diverse range of substituted cinnamaldehyde (B126680) derivatives, which are direct precursors to the corresponding cinnamic acids and, subsequently, cinnamanilides. nih.gov This provides a modular way to introduce substituents onto the cinnamoyl aromatic ring. Further modifications can be achieved through standard electrophilic aromatic substitution reactions, where the existing substituents direct the position of new functional groups. masterorganicchemistry.com
Targeted Synthesis of this compound and Specific Analogues
The specific synthesis of this compound involves the reaction of 4-hydroxycinnamic acid with aniline. In a typical procedure, these two starting materials are reacted in the presence of a coupling agent or after activation of the carboxylic acid. nih.gov The synthesis of various substituted cinnamic acid amide analogues has been reported, highlighting the general applicability of this approach. nih.gov
A critical precursor for this synthesis is 4-hydroxycinnamaldehyde. The Wittig reaction, using formylmethylenetriphenylphosphorane, is an efficient method for preparing substituted cinnamaldehydes from the corresponding benzaldehydes. publish.csiro.au However, for phenolic aldehydes like 4-hydroxybenzaldehyde, the synthesis of the corresponding cinnamaldehyde in good yield often requires the protection of the hydroxyl group, for instance, through acetylation, followed by deprotection after the aldehyde has been formed. publish.csiro.au Another synthetic route involves a Heck reaction between 4-iodophenol (B32979) and acrolein, followed by oxidation of the resulting aldehyde to the carboxylic acid.
A study details the synthesis of various substituted cinnamanilides, including 4-hydroxy cinnamanilide, which was screened for herbicidal activity. nih.gov
Derivatization Approaches for Structural Diversification of the this compound Scaffold
The this compound structure serves as a versatile scaffold that can be chemically modified at several positions to generate a library of diverse analogues. The primary sites for derivatization are the anilide nitrogen (and its associated phenyl ring) and the cinnamoyl moiety.
Research has shown the synthesis of di-, tri-, and tetra-halogenated N-arylcinnamanilides, demonstrating the tolerance of the amidation reaction to various electron-withdrawing groups on the aniline. mdpi.com The position and nature of these substituents, such as halogens or trifluoromethyl groups, are critical in tuning the lipophilicity and electronic character of the final compound. mdpi.commdpi.com Palladium-catalyzed C-N cross-coupling reactions represent a highly versatile and general method for forming the aryl-nitrogen bond, accommodating a vast scope of substituted anilines and aryl halides. acs.org
| Anilide Ring Substituent (R) | Resulting Compound Type | Reference |
| 2,4,6-F | N-(2,4,6-trifluorophenyl)cinnamanilide | mdpi.com |
| 2,4-Cl | N-(2,4-dichlorophenyl)cinnamanilide | mdpi.com |
| 3-F-4-CF₃ | N-(3-fluoro-4-(trifluoromethyl)phenyl)cinnamanilide | mdpi.com |
| 3,5-CF₃ | N-(3,5-bis(trifluoromethyl)phenyl)cinnamanilide | mdpi.com |
| 2,6-Cl | N-(2,6-dichlorophenyl)cinnamanilide | mdpi.com |
The cinnamoyl portion of the molecule also offers several handles for chemical modification. The α,β-unsaturated carbonyl system is a key reactive center. beilstein-journals.orgptmitraayu.com The double bond can undergo various transformations, including isomerization reactions to control the E/Z geometry. beilstein-journals.org
Influence of the 4-Hydroxy Group on Biological Activities
The hydroxyl (-OH) group at the 4-position of the cinnamoyl phenyl ring is a key determinant of the biological activities of these compounds. Its presence can significantly impact properties like antioxidant and herbicidal activity.
Research has shown that the 4-hydroxy group can act as an electron-donating group, which in some cases, may decrease certain biological activities. ijcrt.org For instance, in studies on herbicidal activity, 4-hydroxy cinnamanilide showed lower inhibition at a concentration of 100 ppm compared to other substituted analogues. nih.gov This suggests that while the hydroxyl group is important, its contribution to activity can be context-dependent.
Conversely, the antioxidant properties of cinnamic acid derivatives are often enhanced by the presence of hydroxyl groups on the phenyl ring. mdpi.comnih.gov Dihydroxy derivatives, in particular, exhibit stronger antioxidant activity than their monohydroxy counterparts. nih.gov This is attributed to their improved ability to donate hydrogen atoms and stabilize free radicals. nih.gov The position of the hydroxyl group also matters; a 4-hydroxy substituent (p-coumaric acid) is generally more biologically active than a 2-hydroxy substituent (o-coumaric acid) due to the latter's tendency to form intramolecular hydrogen bonds, which can limit its reactivity. nih.gov
Effects of Substituents on the Cinnamoyl Phenyl Ring
Modifications to the cinnamoyl phenyl ring, beyond the 4-hydroxy group, have been extensively studied to understand their impact on biological activity. These substitutions can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
The introduction of halogen atoms, such as chlorine (Chloro) and fluorine (Fluoro), to the cinnamoyl phenyl ring has been a common strategy to enhance biological activity. Halogens are electron-withdrawing groups that can increase the antimicrobial and herbicidal properties of the parent compound. tandfonline.com
For example, 2-chloro (4′-hydroxy) cinnamanilide was identified as a highly effective herbicide, with activity comparable to the standard metribuzin. nih.govacs.org The presence of a chlorine atom at the ortho position of the cinnamoyl ring appears to be beneficial for this activity. ijcrt.org Similarly, the addition of halogens to the side chain of cinnamic acid has been shown to significantly increase its growth inhibitory effects. jocpr.com
In the context of antimicrobial activity, halogenation of the phenyl ring of a triazole moiety linked to cinnamic acid has been found to be important for anti-leishmanicidal activity. mdpi.com Specifically, a 4-fluoro phenyl ring substitution resulted in the most active compound against tuberculosis among a series of fluorinated derivatives. mdpi.com The position of the halogen is also critical; a para-substituted chloro-compound was more active than its ortho-substituted counterpart. mdpi.com
The presence of additional hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the cinnamoyl phenyl ring can significantly modulate the biological profile of this compound analogues. These groups can influence antioxidant, antimicrobial, and other pharmacological activities.
The antioxidant activity of cinnamic acid derivatives generally increases with the number of hydroxyl groups. nih.gov For instance, caffeic acid (3,4-dihydroxycinnamic acid) has a higher antioxidant capacity than p-coumaric acid (4-hydroxycinnamic acid). mdpi.com The addition of methoxy groups can also enhance antioxidant potential, with the activity sequence often being p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy. researchgate.net
In terms of antimicrobial effects, the presence and position of methoxy groups are important. For example, 4-hydroxy-3-methoxycinnamic acid (ferulic acid) showed more pronounced growth-inhibiting activity against E. coli than 3,4-dihydroxycinnamic acid, indicating the essential role of the methoxy group in this context. tandfonline.com However, in some cases, multiple substituents can lead to steric hindrance, which might alter antimicrobial properties. tandfonline.com
Table 1: Effect of Substituents on the Cinnamoyl Phenyl Ring on Biological Activity
| Substituent | Position | Observed Biological Activity | Reference(s) |
| 4-Hydroxy | para | Generally enhances antioxidant activity but may decrease herbicidal activity. | nih.govnih.gov |
| 2-Chloro | ortho | Significantly increases herbicidal activity. | nih.govacs.org |
| 4-Fluoro | para | Enhances anti-tuberculosis activity. | mdpi.com |
| 3,4-Dihydroxy | meta, para | Strong antioxidant activity. | mdpi.comnih.gov |
| 4-Hydroxy-3-methoxy | para, meta | Potent antimicrobial activity against E. coli. | tandfonline.com |
Significance of Substituents on the Anilide Phenyl Ring
For instance, in a study of N-arylcinnamamides, it was found that substitution at the ortho and meta positions of the anilide ring with lipophilic and bulky groups was preferred for anti-inflammatory potential. mdpi.com Di-substitution with highly lipophilic and electron-withdrawing substituents like chlorine or trifluoromethyl groups at the C(3,5)′ or C(3,4)′ positions of the anilide ring was found to be important for high antiproliferative effects. mdpi.com
Furthermore, research on a series of N-arylcinnamanilides showed that compounds with specific substitutions on the anilide ring, such as 3-fluoro-4-trifluoromethyl, exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the importance of the anilide ring's substitution pattern in tuning the therapeutic properties of these molecules. ontosight.ai
Conformational and Stereochemical Aspects in SAR
The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of atoms and groups (stereochemistry) are critical factors in the SAR of this compound analogues. tandfonline.com The flexibility of the molecule allows it to adopt various conformations, and the specific conformation that binds to a biological target is key to its activity. rsc.org
The double bond in the cinnamoyl moiety typically exists in the trans configuration, which is generally more stable and common. mdpi.com The relative orientation of the two phenyl rings, defined by the dihedral angle, can significantly influence biological activity. researchgate.netmdpi.com For example, in halogenated N-phenylcinnamamides, the dihedral angle between the two aromatic rings can vary from nearly coplanar to significantly twisted, which can affect how the molecule interacts with its target. researchgate.netmdpi.com
The introduction of substituents can alter the preferred conformation of the molecule. For instance, the introduction of bromine atoms can change the spatial conformation of the benzene (B151609) ring, and the substitution position affects the stereochemical properties. researchgate.net Understanding these conformational and stereochemical aspects is essential for the rational design of more potent and selective this compound analogues. rsc.org
Investigational Biological Activities of 4 Hydroxy Cinnamanilide in Vitro Research
Anticancer Potential in Cell-Based Assays
While the broader class of cinnamamides has been investigated for anticancer properties, specific data focusing exclusively on 4-Hydroxy-cinnamanilide is limited. ontosight.ai General research into this class suggests that these compounds may inhibit the growth of cancer cells or induce programmed cell death, known as apoptosis. ontosight.ai
Mechanisms of Apoptosis Induction (e.g., Mitochondrial Pathway, Caspase Activation)
There is currently a lack of specific published research detailing the mechanisms of apoptosis induction by this compound.
Modulation of Cell Cycle Progression (e.g., S-phase arrest, G2/M phase arrest)
Specific studies on the modulation of cell cycle progression by this compound are not available in the current body of scientific literature.
Inhibition of Cellular Proliferation and Metastasis-Related Events
Detailed in vitro research on the inhibition of cellular proliferation and metastasis-related events specifically by this compound has not been publicly documented.
Interrogation of Relevant Molecular Targets and Signaling Cascades (e.g., PI3K/Akt, MAPK, PKC-α/δ, NF-κB)
The precise molecular targets and the impact of this compound on signaling cascades such as PI3K/Akt, MAPK, PKC-α/δ, and NF-κB have not been elucidated in available research. The mechanism of action for the broader class of compounds may involve interactions with enzymes and receptors, where the hydroxyphenyl group could form hydrogen bonds within active sites, and the cinnamamide (B152044) structure may interact with pathways related to oxidative stress.
Anti-inflammatory Properties in Cellular Models
The anti-inflammatory potential of N-(4-Hydroxyphenyl)cinnamamide has been noted as an area of scientific interest. ontosight.ai
Downregulation of Pro-inflammatory Mediators (e.g., IL-1β, TNF-α, PGE2, iNOS, COX-2)
Specific data from in vitro cellular models demonstrating the downregulation of pro-inflammatory mediators such as IL-1β, TNF-α, PGE2, iNOS, and COX-2 by this compound is not present in the available scientific literature.
Inhibition of Inflammasome Activation (e.g., NLRP3 Inflammasome)
The NLRP3 inflammasome is a critical component of the innate immune system, and its abnormal activation is implicated in a variety of inflammatory diseases. nih.govscientificarchives.com Research has shown that related compounds to this compound can inhibit the activation of the NLRP3 inflammasome. nih.govmdpi.com This inhibition is a key mechanism behind their anti-inflammatory effects. mdpi.comnih.gov
Activation of the NLRP3 inflammasome is a two-step process, involving a priming signal and an activation signal. scientificarchives.com The priming signal, often initiated by lipopolysaccharide (LPS), leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). nih.govscientificarchives.com The activation signal then triggers the assembly of the inflammasome complex, leading to the cleavage of pro-caspase-1 into active caspase-1. scientificarchives.com Active caspase-1, in turn, processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18. scientificarchives.comscientificarchives.com
Studies on cinnamaldehyde (B126680), a related compound, demonstrate that it can suppress NLRP3 inflammasome activation. It has been shown to inhibit the secretion of IL-1β by interfering with the inflammasome assembly. nih.gov A derivative, 4-hydroxy auxarconjugatin B (4-HAB), has been identified as a potent inhibitor of the NLRP3 inflammasome. mdpi.com 4-HAB dose-dependently reduces the release of IL-1β, IL-18, and active caspase-1 in macrophages stimulated with uric acid crystals. mdpi.com The mechanism of this inhibition involves preventing mitochondrial damage and lysosomal rupture, which are known triggers for NLRP3 activation. mdpi.com Furthermore, cinnamaldehyde has been found to reduce the release of cathepsin B, a lysosomal enzyme that can activate the NLRP3 inflammasome. nih.gov
Attenuation of Signaling Pathways Involved in Inflammation (e.g., PI3K/AKT, MAPK, NF-κB)
The anti-inflammatory effects of this compound and related compounds are also attributed to their ability to modulate key signaling pathways involved in the inflammatory process, including the PI3K/AKT, MAPK, and NF-κB pathways. nih.govmm-encapsulation.comnih.gov
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is crucial in regulating various cellular functions, including inflammation and cell survival. nih.govnih.gov Cinnamaldehyde and its derivatives have been shown to modulate this pathway. For instance, cinnamaldehyde can activate the PI3K/Akt pathway, which in some contexts, can lead to the inhibition of autophagy, a cellular process that can be linked to inflammation. nih.gov In silico studies suggest that cinnamaldehyde has a strong binding affinity for key proteins in the PI3K/AKT pathway, such as the p110α subunit of PI3K, potentially modulating its activity. jppres.com The activation of the PI3K/AKT pathway can also inhibit the release of pro-inflammatory cytokines from macrophages. nih.gov
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation. nih.govphysiology.org Cinnamaldehyde has been shown to inhibit the phosphorylation of MAPK family members like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) in various inflammatory models. nih.govmdpi.com For example, in chondrocytes and synoviocytes, cinnamaldehyde dose-dependently reduced the phosphorylation of JNK, ERK, and p38. mdpi.com However, some studies indicate that at lower concentrations, cinnamaldehyde might not significantly affect LPS-induced MAPK phosphorylation. nih.gov
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mm-encapsulation.commdpi.com The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory activity of cinnamaldehyde and its derivatives. mm-encapsulation.comnih.gov These compounds have been shown to prevent the degradation of IκB-α and the subsequent nuclear translocation of NF-κB subunits p50 and p65. mm-encapsulation.comnih.gov This inhibition of NF-κB leads to a decrease in the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). mm-encapsulation.commdpi.com
Antioxidant Contributions to Anti-inflammatory Effects (e.g., Reactive Oxygen Species Modulation, Nrf2/HO-1 Activation)
The anti-inflammatory properties of this compound and related compounds are closely linked to their antioxidant activities. mdpi.comnih.gov They can mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov
Reactive Oxygen Species (ROS) Modulation: Excessive ROS production contributes to inflammation and cellular damage. nih.gov Cinnamaldehyde and its derivatives have been shown to be effective scavengers of free radicals and can inhibit ROS production. mdpi.com For example, cinnamaldehyde has been observed to reduce intracellular ROS levels in macrophages stimulated with LPS. nih.gov This reduction in oxidative stress helps to alleviate the inflammatory response.
Nrf2/HO-1 Activation: A key mechanism for the antioxidant effects of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. nih.gov However, in the presence of oxidative stress or certain activators like cinnamaldehyde, Nrf2 translocates to the nucleus and initiates the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govbmbreports.org The induction of HO-1 plays a significant role in protecting cells from oxidative damage and inflammation. nih.gov Studies have shown that cinnamaldehyde and its derivatives can significantly increase the expression of Nrf2 and HO-1. nih.govresearchgate.netthno.org The protective effects of cinnamaldehyde against oxidative stress-induced apoptosis in lung fibroblasts were found to be dependent on the activation of the Nrf2/HO-1 pathway. researchgate.net
Antimicrobial Efficacy Against Pathogenic Microorganisms
Antibacterial Activity (Gram-positive and Gram-negative Strains)
Cinnamaldehyde and its derivatives, including those with a hydroxyl group, have demonstrated significant antibacterial properties against a broad spectrum of both Gram-positive and Gram-negative bacteria. maynoothuniversity.ie The antibacterial efficacy can be influenced by the specific chemical structure of the derivative and the pH of the environment. tandfonline.com
Research has shown that these compounds are effective against bacteria such as Escherichia coli, Staphylococcus aureus, and carbapenem-resistant Acinetobacter baumannii. maynoothuniversity.iersc.orgjapsonline.com For instance, polydopamine–cinnamaldehyde and tannic acid–cinnamaldehyde coatings exhibit potent antibacterial activity against both E. coli (Gram-negative) and S. aureus (Gram-positive). rsc.org In studies on A. baumannii, cinnamaldehyde showed strong antimicrobial activity against planktonic cells at low concentrations. japsonline.com
The mechanism of antibacterial action is believed to involve the inhibition of essential bacterial enzymes. One such target is acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in bacteria. nih.gov Cinnamaldehyde and its analogue, 4-hydroxy-3-methoxy-trans-cinnamaldehyde, have been shown to inhibit the carboxyltransferase component of this enzyme in E. coli. nih.gov
Below is a table summarizing the minimum inhibitory concentrations (MICs) of cinnamaldehyde and a related compound against various bacteria.
| Compound | Bacteria | MIC (mg/L) |
| Cinnamaldehyde | E. coli | 400 |
| Cinnamaldehyde | S. Typhimurium | 400 |
| Cinnamaldehyde | L. monocytogenes | 200 |
| Cinnamaldehyde | S. aureus | 200 |
| 4-Nitrocinnamaldehyde | E. coli | 200 |
| 4-Nitrocinnamaldehyde | S. Typhimurium | 200 |
| 4-Nitrocinnamaldehyde | L. monocytogenes | 200 |
| 4-Nitrocinnamaldehyde | S. aureus | 200 |
Data sourced from in vitro studies and may vary based on experimental conditions.
Antifungal Activity
In addition to their antibacterial properties, cinnamaldehyde and its derivatives exhibit notable antifungal activity against various pathogenic fungi, including different species of Candida and Aspergillus. maynoothuniversity.ienih.govmdpi.com The antifungal efficacy is influenced by the specific substitutions on the cinnamaldehyde structure.
Studies have investigated the effects of cinnamaldehyde, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde), and 3,5-dimethoxy-4-hydroxycinnamaldehyde (sinapaldehyde) against numerous strains of Candida, including those resistant to fluconazole. nih.govmicrobiologyresearch.org All tested compounds showed significant sensitivity, with sinapaldehyde (B192390) being the most effective. nih.govmicrobiologyresearch.org The mechanism of action appears to involve disruption of the fungal cell membrane and its functions, leading to alterations in morphology, cell wall damage, and eventual cell lysis. nih.govmicrobiologyresearch.org
The minimum inhibitory concentrations (MICs) for these compounds against Candida strains have been reported to be in the range of 100 to 500 µg/ml for cinnamaldehyde, 100 to 300 µg/ml for coniferyl aldehyde, and 100 to 200 µg/ml for sinapaldehyde. nih.govmicrobiologyresearch.org Another study reported that 4-hydroxy-3-methoxy cinnamaldehyde had a MIC₉₀ range of 100-250 μg/ml against Candida albicans. researchgate.net
Inhibition of Biofilm Formation and Virulence Factor Expression
Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which makes them more resistant to antibiotics. nih.gov Cinnamaldehyde and its derivatives have been shown to effectively inhibit biofilm formation by various pathogenic bacteria. japsonline.comnih.govresearchgate.net
Research has demonstrated that cinnamaldehyde can significantly inhibit biofilm formation by Pseudomonas aeruginosa and enterohemorrhagic Escherichia coli O157:H7 (EHEC). nih.gov In the case of carbapenem-resistant Acinetobacter baumannii, cinnamaldehyde at sub-inhibitory concentrations markedly inhibited biofilm formation. japsonline.com Similarly, against methicillin-resistant Staphylococcus aureus (MRSA), cinnamaldehyde has been shown to have a strong killing effect on bacteria within biofilms and can detach existing biofilms. researchgate.net
Beyond inhibiting biofilm formation, these compounds can also suppress the expression of bacterial virulence factors. In P. aeruginosa, cinnamon bark oil and its component eugenol (B1671780) were found to decrease the production of pyocyanin (B1662382) and 2-heptyl-3-hydroxy-4(1H)-quinolone, as well as reduce swarming motility and hemolytic activity. nih.gov For EHEC, cinnamon bark oil down-regulated the genes responsible for curli fimbriae, which are important for biofilm formation, and the Shiga-like toxin gene stx2. nih.gov In MRSA, sub-inhibitory concentrations of cinnamaldehyde were found to decrease the expression of the biofilm-related gene sarA. researchgate.net
Investigational Herbicide Activity
This compound has been evaluated for its potential as a natural herbicide by testing its ability to inhibit seed germination. In a study using radish (Raphanus sativus L. var. Japanese White) seeds, this compound was one of several cinnamic acid amide analogues tested. acs.orgnih.govresearchgate.net While most of the tested compounds showed significant germination inhibition (over 70% at 100 ppm), this compound was a notable exception, exhibiting lower activity under these conditions. acs.orgnih.gov
Conversely, in a different study on barnyardgrass (Echinochola colona) seeds, this compound demonstrated notable inhibitory activity. At a concentration of 50 ppm, its mean percent seed germination inhibition (SGI) was statistically on par with that of cinnamanilide (B1331705) and 4-nitrocinnamanilide. ijcrt.org These findings indicate that the herbicidal efficacy of this compound can be species-dependent.
Table 1: Seed Germination Inhibition by this compound on Different Plant Species
| Plant Species | Concentration | Observed Activity | Reference |
|---|---|---|---|
| Radish (Raphanus sativus) | 100 ppm | Less than 70% inhibition | acs.orgnih.gov |
The herbicidal potential of cinnamanilides is highly dependent on their chemical structure, including the nature and position of substituents on both the cinnamic acid and aniline (B41778) rings. acs.orgijcrt.org The relatively lower activity of this compound in some studies compared to other analogues provides insight into these structure-activity relationships (SAR). For example, the presence of the electron-donating hydroxyl (-OH) group on the benzene (B151609) ring of the acid moiety has been suggested to contribute to lower herbicidal activity in some derivatives. ijcrt.org
In contrast, the introduction of electron-withdrawing groups, such as a chloro substituent, can significantly enhance activity. The compound 2-chloro-(4′-hydroxy)cinnamanilide, an analogue of the subject compound, was identified as the most potent inhibitor in one study, with activity comparable to the commercial herbicide metribuzin. acs.orgnih.govresearchgate.net This highlights that while the 4-hydroxy substitution on the cinnamic acid portion might not be optimal on its own, its combination with other substituents on the anilide ring can lead to highly active herbicidal agents. acs.org This suggests a complex interplay between electronic and steric factors in determining the herbicidal effects of this class of compounds.
Other Noteworthy In Vitro Biological Activities
Tyrosinase is a key enzyme in the production of melanin, and its inhibition is a target for agents used in cosmetics and for treating pigmentation disorders. tandfonline.com While kinetic data specifically for this compound is limited, extensive research on its parent molecule, 4-hydroxycinnamic acid, provides valuable insights.
Studies on mushroom tyrosinase have shown that 4-hydroxycinnamic acid acts as a slow, reversible inhibitor of the enzyme. nih.gov The inhibitory mechanism involves the hydroxyl group of the inhibitor competing with the substrate's hydroxyl group for access to the enzyme's active site. nih.gov Kinetic analyses of other cinnamic acid and cinnamaldehyde derivatives have revealed various inhibition types, including mixed-type and noncompetitive inhibition, depending on the specific substitutions on the molecule. nih.govacs.org For instance, certain α-substituted cinnamaldehyde derivatives were found to be effective static quenchers of mushroom tyrosinase, interacting with amino acid residues in the active site. acs.org These findings underscore the potential of the cinnamic acid scaffold, including derivatives like this compound, as a basis for designing novel tyrosinase inhibitors.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxycinnamic acid (p-coumaric acid) |
| 2,4-dichlorophenoxyacetic acid (2,4-D) |
| 2-chloro-(4′-hydroxy)cinnamanilide |
| 2-hydroxy-1-naphthoic acid |
| 2-methoxycinnamaldehyde |
| 3,4-dihydroxycinnamic acid |
| 3,5-dimethoxy-4-hydroxycinnamic acid |
| 3-propynyloxybenzoic acid |
| 4-methoxycinnamic acid |
| 4-methoxycinnamaldehyde |
| 4-nitrocinnamanilide |
| 4-nitrocinnamaldehyde |
| 4-propynyloxybenzoic acid |
| 4-propynyloxymethylbenzoic acid |
| Abscisic acid (cis-ABA) |
| Amikacin |
| Ampicillin |
| Benzaldehyde |
| Cinnamanilide |
| Cinnamic acid |
| Cinnamyl acetate |
| Ciprofloxacin |
| Clofazimine |
| Colistin |
| Coumarin |
| Erythromycin |
| Gentamicin |
| Hydrocinnamaldehyde |
| Imipenem |
| Isoniazid |
| Meropenem |
| Metribuzin |
| Nisin |
| Piperacillin |
| Piperonylic acid (PIP) |
| Rifampin |
Computational and Theoretical Investigations of 4 Hydroxy Cinnamanilide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as 4-Hydroxy-cinnamanilide, might interact with a biological target, typically a protein or enzyme.
Studies on cinnamaldehyde (B126680) derivatives, the parent structure of this compound, have demonstrated the utility of molecular docking in identifying potential anticancer agents. nih.govnih.govresearchgate.net For instance, derivatives with hydroxy substitutions have been docked against various cancer-related receptors like 5FL6, 1HOV, and 4GY7 to evaluate their inhibitory potential. nih.govnih.govresearchgate.net The results often indicate that substituted cinnamaldehydes exhibit better binding affinities than the parent compound, highlighting the importance of functional groups in molecular recognition. nih.govnih.gov The docking process involves preparing the 3D structures of both the ligand and the receptor, followed by a simulation to find the best binding pose, which is then scored based on the predicted binding energy. scispace.com Applications like AutoDock are commonly employed for these simulations. nih.govnih.gov
In the context of this compound, docking studies would be crucial to predict its binding affinity and interaction patterns with specific therapeutic targets. For example, cinnamaldehyde derivatives have been investigated as potential inhibitors of enzymes involved in glucose metabolism, such as alpha-amylase and alpha-glucosidase, which are relevant to diabetes. mdpi.com Similarly, docking simulations can help identify key amino acid residues within the active site of a target protein that form hydrogen bonds or other non-covalent interactions with the ligand, providing a rationale for its biological activity. researchgate.net
Table 1: Representative Molecular Docking Data for Cinnamanilide (B1331705) Derivatives
| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Phosphatidylinositol 3-kinase (PI3Kα) | N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | - | Key binding residues in the kinase domain | nih.gov |
| Fibroblast growth factor receptor 4 (FGFR4) | o-Hydroxycinnamaldehyde (OHC) | - | Cys552 (via hydrogen bond) | researchgate.net |
| Matrix metalloproteinase-2 (MMP-2) | o-Hydroxycinnamaldehyde (OHC) | - | Tyr142, Zn cofactor | nih.gov |
| Acetylcholinesterase (AChE) | Cinnamaldehyde | - | - | fortunejournals.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. royalsocietypublishing.orgnih.gov These models are valuable tools in drug design for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. royalsocietypublishing.orgroyalsocietypublishing.org
QSAR studies on cinnamaldehyde derivatives have been successful in developing models with high predictive power for various biological activities, including antifungal and antibacterial effects. nih.govroyalsocietypublishing.orgnih.gov These models typically use multiple linear regression or other statistical methods to establish a correlation between molecular descriptors and the observed biological activity. nih.gov The quality of a QSAR model is often assessed by its correlation coefficient (R²) and its predictive ability on an external set of compounds. royalsocietypublishing.orgnih.gov
For example, QSAR models developed for cinnamaldehyde derivatives against wood-decaying fungi showed good correlation coefficients (R² > 0.9), indicating a strong relationship between the structural features and antifungal activity. nih.gov Similarly, QSAR models for cinnamaldehyde-amino acid Schiff base compounds against Escherichia coli and Staphylococcus aureus have been developed with high R² values. nih.gov These studies have identified that properties like molecular polarity and electronic parameters can significantly influence the biological activity of these compounds. royalsocietypublishing.orgroyalsocietypublishing.org While specific QSAR models for this compound were not found, the principles from related compounds are directly applicable. A QSAR study on this compound would involve calculating a range of molecular descriptors and correlating them with its measured biological activity to predict the potency of new, structurally similar compounds.
Table 2: Key Parameters in QSAR Models for Cinnamaldehyde Derivatives
| Model Organism/Target | R² Value | Key Descriptors | Reference |
|---|---|---|---|
| Aspergillus niger | 0.9346 | Molecular polarity, Max atomic orbital electronic population | royalsocietypublishing.orgroyalsocietypublishing.org |
| Penicillium citrinum | 0.9590 | Molecular polarity, Max atomic orbital electronic population | royalsocietypublishing.orgroyalsocietypublishing.org |
| Trametes versicolor | 0.910 | - | nih.gov |
| Gloeophyllun trabeum | 0.926 | - | nih.govresearchgate.net |
| Escherichia coli | 0.9354 | Polarity parameter/square distance, Minimum atomic state energy for an H atom | nih.gov |
| Staphylococcus aureus | 0.8946 | Polarity parameter/square distance, Minimum atomic state energy for an H atom | nih.gov |
Note: This table highlights the statistical quality and important descriptors of QSAR models for compounds structurally related to this compound.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. redalyc.org DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of molecules like this compound. researchgate.netresearchgate.net
DFT studies on related compounds, such as N-phenylcinnamide and 4-hydroxybenzaldehyde, have been used to understand their fragmentation mechanisms in mass spectrometry, predict their reactivity, and analyze their electronic properties. researchgate.netresearchgate.netmdpi.com For instance, DFT calculations can determine the most stable conformation of a molecule, calculate the energies of its frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MESP) maps. mdpi.comresearchgate.net
The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. mdpi.comsemnan.ac.ir A smaller energy gap generally suggests higher reactivity. MESP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. mdpi.comresearchgate.net For this compound, DFT calculations would be instrumental in elucidating its electronic characteristics, which in turn govern its biological activity.
Table 3: Representative DFT-Calculated Properties for Related Compounds
| Compound | Property | Calculated Value | Method/Basis Set | Reference |
|---|---|---|---|---|
| 4-hydroxybenzaldehyde | HOMO-LUMO gap | - | DFT/B3LYP/6-31G(d,p) | mdpi.com |
| trans-cinnamaldehyde | HOMO-LUMO gap (gas phase) | - | B3LYP/6-311G+(d,p) | semnan.ac.ir |
| trans-cinnamaldehyde | HOMO-LUMO gap (ethanol) | - | B3LYP/6-311G+(d,p) | semnan.ac.ir |
| 3-methoxycarbonyl-4-hydroxy coumarin | HOMO-LUMO gap | 0.1656 eV | DFT/6–311++G(d,p) | mdpi.com |
Note: Specific DFT data for this compound was not available. The table shows examples of DFT calculations for structurally similar molecules.
In Silico Prediction of Molecular Properties Relevant to Bioactivity
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid late-stage failures due to poor ADMET properties. nih.gov
For this compound, various molecular properties relevant to its bioactivity can be predicted using computational tools. These properties include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govecust.edu.cn Many of these predictions are based on QSAR models built from large datasets of experimental data. nih.gov
Web-based tools like admetSAR can be used to predict a wide range of ADMET properties. ecust.edu.cn For example, it can predict whether a compound is likely to be a substrate or inhibitor of various CYP enzymes, which are crucial for drug metabolism. ecust.edu.cn It can also predict potential toxicities, such as hERG inhibition or Ames mutagenicity. ecust.edu.cn While a full in silico ADMET profile for this compound requires specific calculations, studies on similar cinnamanilide structures have shown that these compounds generally possess drug-like properties. mdpi.com
Table 4: Commonly Predicted In Silico Molecular Properties Relevant to Bioactivity
| Property | Description | Importance in Drug Discovery |
|---|---|---|
| Lipophilicity (logP) | The partition coefficient of a compound between an octanol (B41247) and water phase. | Influences absorption, distribution, and permeability. |
| Aqueous Solubility (logS) | The solubility of a compound in water. | Affects absorption and formulation. |
| Human Intestinal Absorption (HIA) | The extent to which a compound is absorbed from the gut into the bloodstream. | A key factor for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB and enter the central nervous system. | Important for CNS-targeting drugs. |
| CYP Inhibition/Substrate | Whether a compound inhibits or is metabolized by cytochrome P450 enzymes. | Predicts potential drug-drug interactions and metabolic stability. |
| hERG Inhibition | The potential of a compound to block the hERG potassium channel. | A key indicator of cardiotoxicity risk. |
Theoretical Spectroscopy and Correlation with Experimental Data (e.g., UV-VIS, IR, NMR)
Theoretical spectroscopy involves the use of computational methods, often based on DFT, to predict the spectroscopic properties of a molecule, such as its UV-VIS, IR, and NMR spectra. redalyc.orgnih.gov Comparing these theoretical spectra with experimentally obtained data serves as a powerful tool for structural elucidation and for validating the accuracy of the computational methods used. nih.govnih.govscifiniti.com
For compounds related to this compound, DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman), electronic transitions (UV-VIS), and NMR chemical shifts. redalyc.orgmdpi.comnih.govscielo.org.mx For instance, the theoretical vibrational frequencies of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid, calculated using the B3LYP method, showed good agreement with the experimental FT-IR and Raman spectra. nih.gov Similarly, TD-DFT (Time-Dependent Density Functional Theory) has been used to calculate the electronic absorption spectra of 4-hydroxybenzaldehyde, with the predicted absorption bands correlating well with experimental measurements. mdpi.com
In the case of this compound, theoretical calculations of its IR spectrum would help in assigning the characteristic vibrational bands, such as the C=O and N-H stretching frequencies of the anilide group. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. redalyc.orgscielo.org.mx The good correlation often observed between theoretical and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. redalyc.orgnih.gov
Table 5: Comparison of Theoretical and Experimental Spectroscopic Data for Related Compounds
| Compound | Spectroscopic Method | Theoretical Method | Key Finding | Reference |
|---|---|---|---|---|
| 4-hydroxybenzaldehyde | UV-VIS | TD-DFT/B3LYP/6-31G(d,p) | Theoretical spectrum showed three bands at 316.45 nm, 261.52 nm, and 256.48 nm. | mdpi.com |
| 2,3,4,5,6-Pentafluoro-trans-cinnamic acid | FT-IR, Raman | DFT/B3LYP/6-311++G(d,p) | Good agreement between theoretical and experimental vibrational frequencies. | nih.gov |
| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | ¹H and ¹³C NMR | DFT B3LYP/6-31*G | Good correlation between calculated and experimental chemical shifts. | redalyc.org |
| 3-cinnamoyl 4-hydroxycoumarin (B602359) derivatives | IR, ¹H, ¹³C, UV-VIS | B3LYP/6-31+G*(d) | Good linear agreement between theoretical and experimental data. | nih.gov |
4 Hydroxy Cinnamanilide As a Lead Compound for Advanced Research
Principles of Lead Compound Identification from Natural and Synthetic Sources
The discovery of a new drug is a complex process that begins with the identification of a "lead compound." A lead compound is a chemical entity that demonstrates a desired pharmacological effect and serves as the foundational starting point for further development. nih.gov The goal of this initial phase is not to find a perfect drug, but to identify a molecule with promising biological activity that can be systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.govacs.org
Lead compounds are sourced from a variety of origins, broadly categorized as natural and synthetic.
Natural Sources: Nature provides a vast and chemically diverse library of compounds. Plants, microorganisms (bacteria, fungi), marine organisms, and animals are rich sources of bioactive molecules. acs.org Cinnamic acid and its derivatives, for example, are naturally occurring phenylpropanoids found in cinnamon and other plants, known to possess a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govrsc.org 4-Hydroxycinnamic acid (p-coumaric acid) is one such natural product. nih.gov The identification of leads from natural sources often involves screening extracts for a specific biological activity and then isolating the active component.
Synthetic Sources: The alternative to natural sources is the vast chemical space created by synthetic chemistry. This includes:
Synthetic Libraries: Large collections of compounds synthesized through various methods, including combinatorial chemistry, which allows for the rapid creation of a multitude of different molecules. springernature.com
Rational Drug Design: Where compounds are specifically designed based on a known biological target, such as an enzyme or receptor.
Chemical Derivatization: Modification of existing molecules, including natural products, to create novel analogues. 4-Hydroxy-cinnamanilide can be considered a synthetic derivative of the natural product 4-hydroxycinnamic acid.
The process of identifying a lead often begins with high-throughput screening (HTS), where large libraries of compounds are tested for their ability to interact with a specific biological target. acs.org Hits from these screens are then validated and characterized to confirm their activity and determine if they are suitable starting points for a drug discovery program. A promising hit that warrants further optimization is then designated as a lead compound. This compound, derived from a well-known bioactive natural scaffold, represents a classic example of a potential lead compound identified through the strategic modification of a natural product.
Strategies for Lead Optimization of this compound Analogues
For this compound, optimization strategies would focus on modifications at several key positions: the phenyl ring, the acrylamide (B121943) linker, and the anilide ring. Research on a related class of compounds, cinnamic acid amides, as EP2 receptor antagonists provides a valuable framework for potential optimization strategies. nih.govacs.org
Key optimization strategies include:
Phenyl Ring Substitution: The substitution pattern on the 4-hydroxy-phenyl group can significantly impact activity. Introducing various substituents (e.g., methoxy (B1213986), halogen, alkyl groups) at different positions can alter electronic properties and interactions with the target protein. For instance, studies on cinnamic amide derivatives have shown that multiple methoxy groups on the phenyl ring can be important for potency. acs.org
Anilide Ring Modification: The anilide portion of the molecule offers extensive opportunities for modification. Altering the substitution pattern on this ring can fine-tune properties like solubility, metabolic stability, and target selectivity. Replacing the anilide with different aromatic or heteroaromatic systems is a common strategy.
Amide Linker Modification: The amide bond itself is crucial for the structural integrity of the molecule. While esters have been shown to be much less potent in related series, suggesting the amide NH group may be critical for hydrogen bonding, modifications to the adjacent vinyl group could be explored. acs.org
The following table outlines a hypothetical lead optimization plan for this compound based on established medicinal chemistry principles.
| Modification Site | Analogue | Rationale | Predicted Outcome |
| Phenyl Ring | 3,4-Dihydroxy-cinnamanilide | Introduce additional hydrogen bond donor | Potential increase in potency |
| Phenyl Ring | 4-Methoxy-cinnamanilide | Remove hydrogen bond donor, increase lipophilicity | May alter selectivity or metabolic stability |
| Anilide Ring | 4-Hydroxy-cinnamoyl-(4-fluoroanilide) | Introduce electron-withdrawing group | May improve binding affinity or metabolic stability |
| Anilide Ring | 4-Hydroxy-cinnamoyl-(4-pyridylamide) | Introduce basic nitrogen | Potential to improve solubility and form salt |
| Acrylamide Linker | 4-Hydroxy-dihydrocinnamanilide | Saturate double bond | Increased flexibility, may decrease potency but improve stability |
Fragment-Based and Scaffold-Hopping Approaches in Cinnamanilide (B1331705) Drug Discovery
Beyond traditional lead optimization, modern drug discovery employs powerful strategies like fragment-based drug discovery (FBDD) and scaffold hopping to explore novel chemical space and identify superior drug candidates. springernature.comnih.gov
Fragment-Based Drug Discovery (FBDD): FBDD starts with screening libraries of very small molecules, or "fragments," against a biological target. nih.gov These fragments typically have weak binding affinities, but their interactions are often highly efficient in terms of binding energy per atom. Once identified and their binding mode is confirmed (usually by X-ray crystallography), these fragments serve as starting points for building a more potent, drug-like molecule. rsc.org
In the context of this compound, an FBDD approach could proceed as follows:
Deconstruction: The this compound structure can be deconstructed into its constituent fragments, such as 4-hydroxycinnamic acid and aniline (B41778).
Fragment Screening: A fragment library would be screened to identify binders to the target of interest (e.g., a protein kinase). One might identify a fragment like p-coumaric acid or a simple phenol (B47542) derivative that binds in one sub-pocket, and another fragment like aniline or a substituted phenylamine that binds in an adjacent pocket.
Fragment Linking or Growing: Once validated fragments are found, they can be either linked together to create a single, more potent molecule, or "grown" by adding chemical functionality to improve target interactions and potency. rsc.org This approach allows for the systematic construction of a potent inhibitor based on the cinnamanilide template. This is a particularly powerful strategy for targets like kinases, where small fragments can be designed to bind to the highly conserved ATP-binding site. nih.govnih.gov
Scaffold-Hopping: Scaffold hopping is a computational or synthetic strategy aimed at replacing the central core (the scaffold) of a known active molecule with a structurally different core, while preserving the essential pharmacophoric features responsible for biological activity. nih.gov The goal is to discover novel chemotypes that may have improved properties, such as better potency, reduced toxicity, or a more favorable patent position.
For this compound, a scaffold hopping strategy could involve:
Replacing the Cinnamanilide Core: The central acrylamide scaffold could be replaced with bioisosteric or structurally novel linkers. For example, five- or six-membered heterocyclic rings could be used to mimic the geometry and electronic properties of the acrylamide unit. jmchemsci.com
Maintaining Key Interactions: The key binding interactions, such as the hydrogen bonds from the phenolic hydroxyl and the amide N-H, and the hydrophobic interactions of the two phenyl rings, would be maintained in the new scaffold.
Computational and Synthetic Exploration: Computer-aided design tools can be used to search virtual libraries for new scaffolds that match the 3D shape and pharmacophore of this compound. nih.gov Promising new scaffolds are then synthesized and tested for biological activity. This can lead to the discovery of completely new classes of compounds with the desired pharmacological profile.
By employing these advanced strategies, the simple yet promising scaffold of this compound can serve as a launchpad for the discovery of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 4-Hydroxy-cinnamanilide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between cinnamic acid derivatives and aniline. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) using design-of-experiment (DoE) approaches. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography. Validate purity using melting point analysis and spectroscopic techniques (e.g., NMR, IR) .
- Key Variables : Solvent selection (polar vs. nonpolar), stoichiometric ratios, and catalyst efficiency (e.g., acid/base catalysts) .
Q. How should researchers characterize the structural and functional properties of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks for hydroxyl (-OH) and amide (-NH) protons, ensuring no solvent interference.
- HPLC/MS : Confirm molecular weight and detect impurities (e.g., unreacted precursors).
- X-ray crystallography : Resolve crystal structure for absolute configuration validation .
- Data Interpretation : Compare results with PubChem or Reaxys databases for known analogs .
Q. What statistical approaches are recommended for analyzing contradictory data in pharmacological assays involving this compound?
- Methodological Answer : Use hypothesis-driven frameworks:
- Replication : Repeat experiments under identical conditions to rule out procedural errors.
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability across cell lines).
- Error Analysis : Calculate standard deviations and apply t-tests/ANOVA to assess significance .
Advanced Research Questions
Q. How can researchers design experiments to address inconsistencies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., pH, temperature, cell passage number).
- Dose-Response Curves : Test a wide concentration range to identify non-linear effects.
- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to isolate targets .
Q. What strategies mitigate risks in scaling up this compound synthesis for preclinical studies?
- Methodological Answer :
- Pilot-Scale Trials : Test scalability in batches, monitoring exothermic reactions and byproduct formation.
- Process Analytical Technology (PAT) : Implement in-line sensors for real-time quality control.
- Safety Protocols : Follow OSHA and ECHA guidelines for handling reactive intermediates .
Q. How should computational modeling be integrated to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability data.
- Molecular Dynamics : Simulate binding affinities to target proteins (e.g., COX-2, cytochrome P450).
- Validation : Compare in silico predictions with in vitro ADME assays .
Q. What protocols ensure reproducible degradation studies of this compound under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose compounds to controlled light, heat, and humidity.
- Analytical Consistency : Use validated HPLC methods with internal standards (e.g., deuterated analogs).
- Metabolite Identification : Employ high-resolution MS/MS to track degradation pathways .
Methodological Best Practices
- Data Management : Use FAIR-compliant platforms (e.g., Chemotion ELN) to archive raw data and metadata, ensuring reproducibility .
- Ethical Compliance : Adhere to ICH guidelines for preclinical safety assessments, including cytotoxicity and genotoxicity profiling .
- Interdisciplinary Collaboration : Partner with computational chemists and pharmacologists to validate hypotheses across domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
